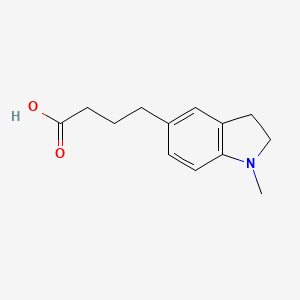
1-(2-Methylpentyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpentyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol This compound features a cyclopropane ring substituted with a carboxylic acid group and a 2-methylpentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include:
Reagents: Diazo compounds (e.g., diazomethane), alkenes, transition metal catalysts (e.g., rhodium or copper complexes).
Conditions: The reaction is usually carried out at low temperatures (0-25°C) to control the reactivity of the diazo compounds and ensure the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Carboxylates or oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted cyclopropane derivatives.
Applications De Recherche Scientifique
1-(2-Methylpentyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The cyclopropane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
1-(2-Methylpentyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane carboxylic acids, such as:
Cyclopropane-1-carboxylic acid: Lacks the 2-methylpentyl substitution, making it less hydrophobic.
1-(2-Ethylhexyl)cyclopropane-1-carboxylic acid: Has a longer alkyl chain, increasing its hydrophobicity and potential interactions with biomolecules.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(2-methylpentyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-3-4-8(2)7-10(5-6-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
LCYFWPZNBAIDOD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC1(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


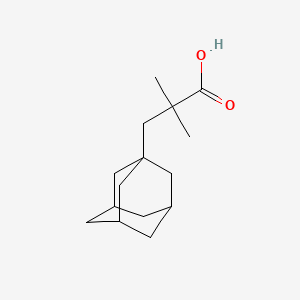

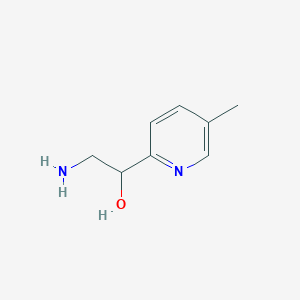
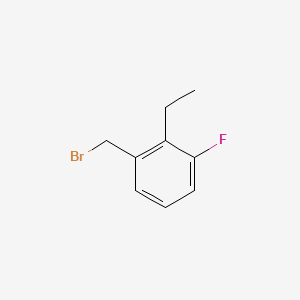

![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)

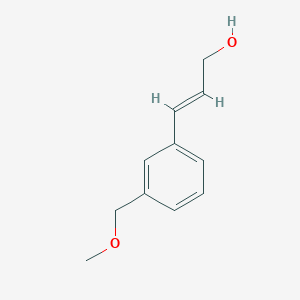
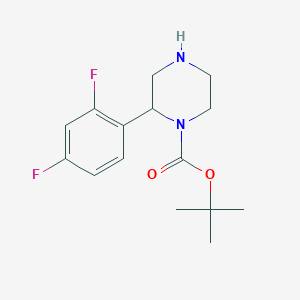
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)
